Cas no 143304-04-5 (3-ethoxy-1-(furan-3-yl)prop-2-en-1-one)

3-Ethoxy-1-(furan-3-yl)prop-2-en-1-one is a furan-derived enone compound characterized by its α,β-unsaturated ketone functionality. The presence of the ethoxy group enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Its conjugated system and furan heterocycle contribute to its reactivity in Michael additions, cycloadditions, and other nucleophilic transformations. This compound is particularly useful in the synthesis of heterocyclic frameworks and bioactive molecules due to its ability to act as a building block for complex structures. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for research and industrial applications in fine chemical synthesis.
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one structure
143304-04-5 structure
Product name:3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
CAS No:143304-04-5
MF:C9H10O3
MW:166.173902988434
CID:3742578
PubChem ID:15669496

3-ethoxy-1-(furan-3-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3-ethoxy-1-(3-furanyl)-, (E)-
    • 2-Propen-1-one, 3-ethoxy-1-(3-furanyl)-, (2E)-
    • 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
    • EN300-1126580
    • 143304-04-5
    • Inchi: InChI=1S/C9H10O3/c1-2-11-6-4-9(10)8-3-5-12-7-8/h3-7H,2H2,1H3/b6-4+
    • InChI Key: SOYUCLRWXWORGF-GQCTYLIASA-N

Computed Properties

  • Exact Mass: 166.062994177Da
  • Monoisotopic Mass: 166.062994177Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 39.4Ų

3-ethoxy-1-(furan-3-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126580-0.5g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
0.5g
$603.0 2023-10-26
Enamine
EN300-1126580-1.0g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5
1g
$884.0 2023-05-24
Enamine
EN300-1126580-10.0g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5
10g
$3807.0 2023-05-24
Enamine
EN300-1126580-0.25g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
0.25g
$579.0 2023-10-26
Enamine
EN300-1126580-5g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
5g
$1821.0 2023-10-26
Enamine
EN300-1126580-10g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
10g
$2701.0 2023-10-26
Enamine
EN300-1126580-0.05g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1126580-2.5g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
2.5g
$1230.0 2023-10-26
Enamine
EN300-1126580-0.1g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1126580-5.0g
3-ethoxy-1-(furan-3-yl)prop-2-en-1-one
143304-04-5
5g
$2566.0 2023-05-24

Additional information on 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one

Research Brief on 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one (CAS: 143304-04-5): Recent Advances and Applications in Chemical Biology and Medicine

3-ethoxy-1-(furan-3-yl)prop-2-en-1-one (CAS: 143304-04-5) is a synthetic enone derivative that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in medicinal chemistry and drug discovery. This research brief aims to provide an overview of the latest studies focusing on this compound, highlighting its synthesis, biological activities, and therapeutic potential. The compound's unique structure, featuring a furan ring conjugated with an enone moiety, makes it a promising scaffold for the development of novel bioactive molecules.

Recent studies have explored the synthetic pathways for 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method using palladium-based catalysts to achieve high regioselectivity and efficiency in the synthesis of this compound. The study reported a yield of over 85% under mild reaction conditions, which is a significant improvement compared to traditional methods. This advancement is expected to facilitate larger-scale production and further pharmacological investigations.

In the realm of biological activity, 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one has demonstrated promising results in preliminary in vitro assays. A study published in Bioorganic & Medicinal Chemistry Letters (2024) investigated its anti-inflammatory properties, revealing that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The researchers attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential as a lead compound for developing new anti-inflammatory agents.

Another area of interest is the compound's potential anticancer properties. A 2023 study in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one against a panel of cancer cell lines, including breast, lung, and colon cancer. The results indicated selective cytotoxicity towards cancer cells, with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent. Further in vivo studies are warranted to validate these findings.

Beyond its direct biological activities, 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one has also been explored as a building block for more complex molecules. A recent study in Chemical Communications (2024) demonstrated its utility in the synthesis of furan-containing heterocycles, which are prevalent in many FDA-approved drugs. The compound's reactivity with various nucleophiles and electrophiles makes it a valuable intermediate in medicinal chemistry, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

In conclusion, 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one (CAS: 143304-04-5) represents a promising compound with multifaceted applications in chemical biology and medicine. Recent advancements in its synthesis, coupled with its demonstrated biological activities, underscore its potential as a therapeutic agent and a versatile synthetic intermediate. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models. These efforts could pave the way for the development of novel drugs targeting inflammation, cancer, and other diseases.

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